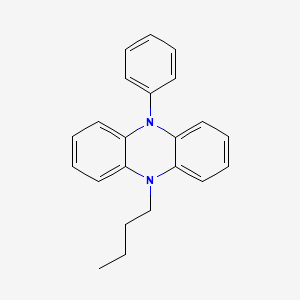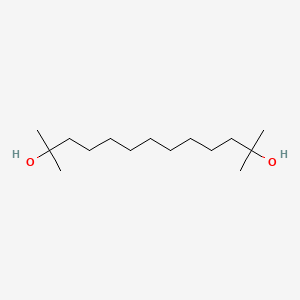![molecular formula C13H14N4O8 B14236702 (2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid CAS No. 464925-59-5](/img/structure/B14236702.png)
(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid is a synthetic organic compound characterized by the presence of a dinitrobenzoyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid typically involves the following steps:
Formation of the 3,5-dinitrobenzoyl chloride: This is achieved by reacting 3,5-dinitrobenzoic acid with thionyl chloride under reflux conditions.
Coupling with L-alanine: The 3,5-dinitrobenzoyl chloride is then reacted with L-alanine in the presence of a base such as triethylamine to form the intermediate (2S)-2-[(3,5-dinitrobenzoyl)amino]propanoic acid.
Formation of the final product: The intermediate is further reacted with another equivalent of L-alanine under similar conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]butanoyl]amino]butanoic acid: Similar structure but with a butanoyl backbone.
(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]valeroyl]amino]valeric acid: Similar structure but with a valeroyl backbone.
Uniqueness
(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid is unique due to its specific combination of a dinitrobenzoyl group and a propanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
464925-59-5 |
|---|---|
分子式 |
C13H14N4O8 |
分子量 |
354.27 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H14N4O8/c1-6(11(18)15-7(2)13(20)21)14-12(19)8-3-9(16(22)23)5-10(4-8)17(24)25/h3-7H,1-2H3,(H,14,19)(H,15,18)(H,20,21)/t6-,7-/m0/s1 |
InChI 键 |
CLUBHTGQKUGOML-BQBZGAKWSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


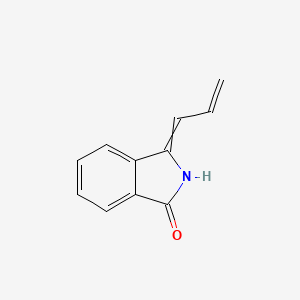
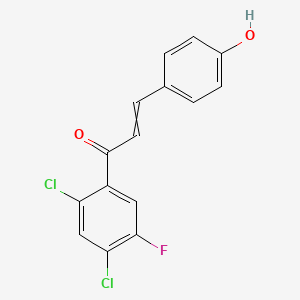

![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)
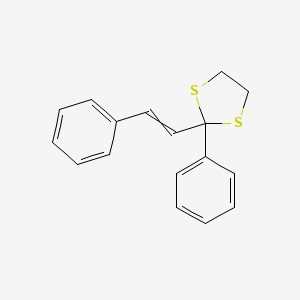
![2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-](/img/structure/B14236645.png)
![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)



